磷酸单癸酯二铵盐

描述

Phosphoric acid, monodecyl ester, diammonium salt is a white to slightly yellow solid . It is a type of phosphate ester, which is formed by the reaction of phosphoric acid with an alcohol . These esters are present in every plant and animal cell and are especially important in biochemistry .

Synthesis Analysis

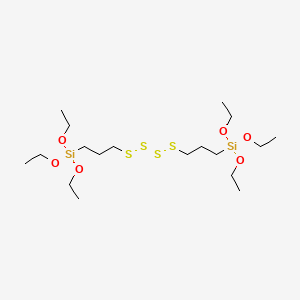

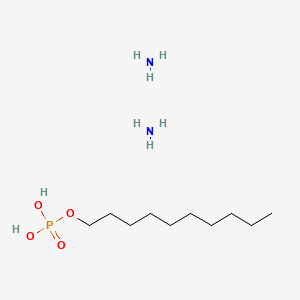

The synthesis of phosphate esters, such as Phosphoric acid, monodecyl ester, diammonium salt, involves the reaction of inorganic acids like phosphoric acid (H3PO4) with alcohols . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol .Molecular Structure Analysis

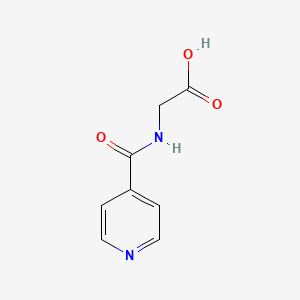

The molecular formula of Phosphoric acid, monodecyl ester, diammonium salt is C10H29N2O4P. The molecular weight is 272.32 g/mol.Chemical Reactions Analysis

Phosphate esters are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods . Hydrolysis of ATP releases energy as it is needed for biochemical processes .Physical And Chemical Properties Analysis

Phosphoric acid, monodecyl ester, diammonium salt is slightly soluble in water and soluble in ethanol . It is stable under normal conditions but can easily hydrolyze under strong acid conditions .科学研究应用

与羟基磷灰石的相互作用

与所讨论的化学物质密切相关的磷酸酯已用作粘合剂牙科中复合材料与牙釉质粘合的自蚀性底漆。它们与羟基磷灰石(牙釉质和骨骼的主要成分)相互作用,形成复合物,表明其具有脱钙和粘附能力。此特性对于在修复材料和牙齿物质之间实现牢固粘合至关重要 (Fu 等人,2005 年)。

化学合成中的催化性能

与所讨论的磷酸酯密切相关的磷酸已被用作酰化反应中的催化剂,这在有机合成中至关重要。该研究提供了对催化机理的见解,提出原位生成的二酰化混合酸酐充当有效的催化酰基转移剂。该应用对于安全、简单且廉价地合成酯至关重要,突出了磷酸衍生物在促进有机化学中重要反应中的作用 (Hayashi 等人,2021 年)。

肥料生产和纯度提高

磷酸(指定化学物质的同类物)是磷酸二铵(DAP)生产中的关键成分,DAP 是一种广泛使用的肥料。研究详细介绍了从磷矿页岩中提取磷酸以生产 DAP,强调去除杂质以及实现纯净形式的 DAP 对特定工业应用(如制药和化妆品)的重要性。纯化过程涉及重结晶,通过去除各种阴离子和阳离子杂质,显着提高了 DAP 的价值 (Gargouri 等人,2011 年;Zhantasov 等人,2022 年)。

有机化学中的脱保护剂

与酯变体密切相关的磷酸水溶液是用于有机合成中脱保护的温和但有效的试剂。它特别用于在温和条件下脱保护叔丁基氨基甲酸酯、酯和醚,同时保持底物的立体化学完整性。该应用在有机合成中至关重要,为合成复杂分子提供了一种便捷且高产的工艺 (Li 等人,2006 年)。

催化活性和化学键合

磷酸衍生物已被合成并研究其催化活性,特别是在缩合反应中,突出了它们作为多功能催化剂的潜力。这一研究领域对于开发能够促进各种化学转化的新型催化剂至关重要,从而为化学制造的进步做出贡献 (Murai 等人,2011 年)。

安全和危害

This compound can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

azane;decyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHALSWRWTYBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(=O)(O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070247 | |

| Record name | Phosphoric acid, monodecyl ester, diammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, monodecyl ester, diammonium salt | |

CAS RN |

65138-74-1 | |

| Record name | Phosphoric acid, monodecyl ester, ammonium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065138741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, monodecyl ester, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monodecyl ester, diammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium decyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)

![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)